2-(4-benzylpiperazin-1-yl)-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-(4-benzylpiperazin-1-yl)-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a quinazolinone core.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-16-20-18(13-22(2,3)14-19(20)27)24-21(23-16)26-11-9-25(10-12-26)15-17-7-5-4-6-8-17/h4-8H,9-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZFAYZTATZJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-benzylpiperazin-1-yl)-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzylpiperazine Moiety: The quinazolinone intermediate is then reacted with benzylpiperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(4-benzylpiperazin-1-yl)-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the quinazolinone core or the benzylpiperazine moiety.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a neuroprotective and anti-inflammatory agent, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Biological Studies: It has been used in studies investigating the mechanisms of apoptosis and cell cycle regulation, particularly in cancer research.
Chemical Biology: The compound’s unique structure makes it a useful tool for probing biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . Additionally, it may interact with other proteins and receptors involved in neuroprotection and cell cycle regulation .
Comparison with Similar Compounds
2-(4-benzylpiperazin-1-yl)-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
1-(benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: This compound also contains a benzylpiperazine moiety and has shown cytotoxic activity against various cancer cell lines.
Triazole-Pyrimidine Hybrids: These compounds have demonstrated neuroprotective and anti-inflammatory properties, similar to 2-(4-benzylpiperazin-1-yl)-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
